molecular formula C10H18N2O6S B150381 N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate CAS No. 54381-16-7

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

Cat. No.: B150381
CAS No.: 54381-16-7
M. Wt: 294.33 g/mol
InChI Key: KMCFMEHSEWDYKG-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate: is an organic compound widely used in various industrial and scientific applications. It is known for its role in hair dye formulations, where it acts as a primary intermediate. The compound is characterized by its ability to undergo oxidative polymerization, which is essential for the development of color in hair dye products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate typically involves the reaction of p-phenylenediamine with ethylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sulphuric acid to yield the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are essential in hair dye formulations.

    Reduction: It can be reduced to form amine derivatives, which have different applications in the chemical industry.

    Substitution: The hydroxyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reaction is typically carried out in an alkaline medium.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Various reagents, including acyl chlorides and alkyl halides, are used for substitution reactions. The conditions depend on the desired product and the reactivity of the substituents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Modified derivatives with different functional groups.

Scientific Research Applications

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug formulations and as a diagnostic agent.

    Industry: Widely used in the formulation of hair dyes, cosmetics, and other personal care products.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate involves its ability to undergo oxidative polymerization. In hair dye formulations, the compound reacts with oxidizing agents to form colored polymers that bind to the hair shaft. The molecular targets include the keratin proteins in the hair, and the pathways involved include the formation of reactive intermediates that lead to the development of color.

Comparison with Similar Compounds

  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • N,N-Bis(2-hydroxyethyl)oleamide
  • N,N-Bis(2-hydroxyethyl)piperazine

Comparison: N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is unique due to its specific structure, which allows it to undergo oxidative polymerization, making it highly effective in hair dye formulations. In contrast, similar compounds like N,N-Bis(2-hydroxyethyl)ethylenediamine and N,N-Bis(2-hydroxyethyl)oleamide have different applications, such as in the production of surfactants and lubricants. The presence of the p-phenylenediamine moiety in this compound is the key factor that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCFMEHSEWDYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57524-61-5, 7575-35-1 (Parent)
Record name Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57524-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
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DSSTOX Substance ID

DTXSID5020075
Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54381-16-7, 58262-44-5, 63886-75-9
Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54381-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58262-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt)
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Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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